2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride
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Overview
Description
2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H12ClNO2 and a molecular weight of 177.63 g/mol . It is commonly used as an intermediate in the synthesis of various organic compounds, particularly in the field of organic synthesis . This compound is known for its unique bicyclic structure, which makes it a valuable building block in the preparation of complex molecules .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein phosphatases , which play a crucial role in cellular processes such as cell growth and division.
Mode of Action
It’s known that the compound can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . The products of this reaction can be further functionalized to build up a library of bridged aza-bicyclic structures .
Biochemical Pathways
Similar compounds have been found to inhibit protein phosphatases , which are involved in many cellular processes and biochemical pathways.
Result of Action
Similar compounds have been found to inhibit protein phosphatases , which could potentially affect cell growth and division.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride typically involves the reaction of a bicyclic amine with a carboxylic acid derivative under acidic conditions . One common method involves the use of 2-azabicyclo[2.2.1]heptane as the starting material, which is then reacted with a suitable carboxylic acid chloride in the presence of a base to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to ensure consistency and purity . The reaction conditions are carefully controlled to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride include:
- 2-Azabicyclo[2.2.1]heptane hydrochloride
- 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid
- 2-Azabicyclo[2.2.1]heptane-5-carboxylic acid
Uniqueness
What sets this compound apart is its specific substitution pattern on the bicyclic framework, which imparts unique reactivity and properties . This makes it particularly valuable in the synthesis of specialized organic compounds and materials .
Properties
IUPAC Name |
2-azabicyclo[2.2.1]heptane-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)5-1-4-2-6(5)8-3-4;/h4-6,8H,1-3H2,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFFSWBQOZFHTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C(=O)O)NC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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